(2R)-2-Amino-5-cyanopentanoic acid

Description

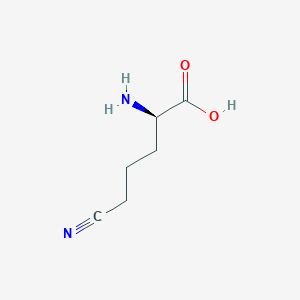

(2R)-2-Amino-5-cyanopentanoic acid is a chiral amino acid derivative characterized by a pentanoic acid backbone with an amino group at the 2R position and a cyano (-CN) group at the terminal carbon (position 5). Its molecular formula is C₆H₁₀N₂O₂, and it exists as a zwitterionic structure under physiological conditions. The stereochemistry at the 2R position and the electron-withdrawing cyano group confer unique reactivity, making it valuable in peptide synthesis, enzyme inhibition studies, and as a precursor for bioactive molecules .

Properties

Molecular Formula |

C6H10N2O2 |

|---|---|

Molecular Weight |

142.16 g/mol |

IUPAC Name |

(2R)-2-amino-5-cyanopentanoic acid |

InChI |

InChI=1S/C6H10N2O2/c7-4-2-1-3-5(8)6(9)10/h5H,1-3,8H2,(H,9,10)/t5-/m1/s1 |

InChI Key |

AAWKBLYYEHJYCW-RXMQYKEDSA-N |

Isomeric SMILES |

C(CC#N)C[C@H](C(=O)O)N |

Canonical SMILES |

C(CC#N)CC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-5-cyanopentanoic acid can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of an amine with a cyanoacetate under basic conditions. For example, the reaction of an appropriate amine with methyl cyanoacetate in the presence of a base such as sodium hydride can yield the desired cyanoacetamide intermediate, which can then be hydrolyzed to produce this compound .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of more efficient and scalable methods. One such method is the direct cyanoacetylation of amines using ethyl cyanoacetate under solvent-free conditions at elevated temperatures. This method offers the advantage of being environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-5-cyanopentanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction of the cyano group can yield primary amines.

Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Substitution: Nucleophiles such as alkoxides or thiolates can be used under basic conditions.

Major Products Formed

Oxidation: Oxo derivatives of this compound.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2R)-2-Amino-5-cyanopentanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-5-cyanopentanoic acid involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites of enzymes. The cyano group can participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Stereoisomers: (2S)-2-Amino-5-cyanopentanoic Acid Hydrochloride

The (2S) stereoisomer shares the same molecular formula but differs in configuration at the chiral center. This enantiomeric distinction significantly impacts biological activity, as seen in receptor binding and metabolic pathways. For instance, the (2S) form may exhibit altered interactions with L-amino acid transporters or enzymes like aminopeptidases. The hydrochloride salt form enhances solubility in polar solvents compared to the free acid .

Key Differences :

- Stereochemistry : 2R vs. 2S configuration.

- Solubility : Hydrochloride salt improves aqueous solubility.

- Bioactivity: Potential divergence in enzymatic recognition.

Halogenated Analog: (2R)-2-Amino-5-chloropent-4-enoic Acid

This compound replaces the cyano group with chlorine and introduces a double bond at position 4. The molecular formula is C₅H₈ClNO₂, with a lower molecular weight (149.57 g/mol) and higher polarity (XLogP = -2) compared to the cyano derivative. These features make it a candidate for studying electrophilic substitution reactions or as a mechanism-based enzyme inhibitor .

Key Differences :

- Substituent : -Cl vs. -CN.

- Structure : Conjugated double bond vs. fully saturated chain.

- Reactivity : Higher electrophilicity due to chlorine.

Unsaturated Analog: (S)-(-)-2-Amino-4-pentenoic Acid

This compound features a double bond at position 4 and an (S)-configured amino group. Unlike the cyano derivative, it lacks electron-withdrawing groups, leading to higher basicity at the amino group. Applications include studying transamination reactions or as a substrate for decarboxylases .

Key Differences :

- Double Bond Position: 4 vs. 5 in the cyano compound.

- Electronic Effects : Absence of -CN reduces electron withdrawal.

- Basicity: Higher pKa for the amino group.

Aromatic Derivatives: 2-Amino-5-cyanopyridine

This aromatic compound substitutes the aliphatic chain with a pyridine ring. The cyano group on the ring enhances π-deficient character, promoting interactions via π-π stacking or hydrogen bonding. Its molecular weight (119.12 g/mol) is lower than the target compound, and the aromatic system increases thermal stability (mp 159–165°C). Applications include coordination chemistry and as a ligand in catalysis .

Key Differences :

- Backbone : Aromatic vs. aliphatic.

- Thermal Stability : Higher melting point due to ring structure.

- Electronic Properties : Enhanced π-acidity.

Phenyl-Substituted Analog: (R)-2-Amino-2-phenylacetic Acid

This compound replaces the pentanoic acid chain with a phenyl group, creating a planar structure. The phenyl group increases hydrophobicity (XLogP ≈ 1.5), contrasting with the polar cyano group. The (R) configuration aligns with natural D-amino acids, making it relevant in antibiotic synthesis (e.g., penicillins) .

Key Differences :

- Substituent: Phenyl vs. cyano.

- Hydrophobicity : Higher lipophilicity.

- Applications : Antibiotic precursor vs. peptide modifier.

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | XLogP | Melting Point (°C) | Key Applications |

|---|---|---|---|---|---|---|

| (2R)-2-Amino-5-cyanopentanoic acid | C₆H₁₀N₂O₂ | 142.16 | -CN at C5, -NH₂ at C2 | -1.2* | N/A | Peptide synthesis, enzyme inhibition |

| (2S)-2-Amino-5-cyanopentanoic acid HCl | C₆H₁₁ClN₂O₂ | 178.62 | -CN at C5, HCl salt | -1.5* | N/A | Solubility-enhanced derivatives |

| (2R)-2-Amino-5-chloropent-4-enoic acid | C₅H₈ClNO₂ | 149.57 | -Cl at C5, C4-C5 double bond | -2.0 | N/A | Electrophilic inhibitors |

| (S)-(-)-2-Amino-4-pentenoic acid | C₅H₉NO₂ | 115.13 | C4-C5 double bond | -0.8 | 283 (dec.) | Transamination studies |

| 2-Amino-5-cyanopyridine | C₆H₅N₃ | 119.12 | Pyridine ring, -CN | 0.5 | 159–165 | Coordination chemistry |

*Estimated based on structural analogs.

Biological Activity

(2R)-2-Amino-5-cyanopentanoic acid, also known as ACBC (aminocyanopentanoic acid), is a compound with significant biological activity, particularly in the context of neurotransmission and neuropharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C₆H₁₀N₂O₂

- Molecular Weight : 142.16 g/mol

- CAS Number : 1314998-93-0

The compound features a basic amino group and a cyano group, which contribute to its pharmacological properties.

This compound acts primarily as a selective agonist for certain neurotransmitter receptors. Its stereochemistry plays a crucial role in receptor binding and activation:

- Glutamate Receptors : It has been shown to interact with glutamate receptors, particularly the NMDA receptor subtype. This interaction is critical for synaptic plasticity and cognitive functions.

- Neuroprotective Effects : Research indicates that ACBC may exert neuroprotective effects by modulating excitatory neurotransmission, potentially reducing excitotoxicity associated with various neurological disorders.

Neurotransmission Modulation

ACBC has been studied for its role in modulating neurotransmitter release and synaptic activity:

- In Vitro Studies : Experiments demonstrate that ACBC enhances the release of glutamate in neuronal cultures, suggesting a role in synaptic facilitation .

- Behavioral Studies : Animal models treated with ACBC exhibit improved learning and memory functions, supporting its potential as a cognitive enhancer .

Anticancer Properties

Recent studies have begun to explore the anticancer potential of ACBC derivatives:

- Cell Line Studies : Certain analogs of ACBC were tested against various human tumor cell lines, showing selective antiproliferative effects. For instance, compounds derived from ACBC demonstrated significant activity against melanoma cells by inducing cell cycle arrest at the G2/M phase .

| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| ACBC Derivative A | 518 A2 Melanoma | 0.15 | Microtubule disruption |

| ACBC Derivative B | HCT-116 | 0.04 | Centrosome de-clustering |

Safety and Toxicity

While this compound shows promising biological activity, safety assessments are crucial:

- Toxicity Studies : Preliminary toxicological evaluations indicate a favorable safety profile at therapeutic doses; however, further studies are needed to fully understand its long-term effects .

Case Study 1: Cognitive Enhancement in Rodent Models

A study investigated the effects of ACBC on cognitive performance in rodents subjected to stress-induced cognitive decline. The results indicated that ACBC administration significantly improved performance in memory tasks compared to control groups.

Case Study 2: Anticancer Activity

In a recent clinical trial involving patients with advanced melanoma, an ACBC derivative was administered alongside standard chemotherapy. The trial reported enhanced efficacy of the treatment regimen, with some patients experiencing tumor regression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.